

Application Note: HPLC Analysis of 5-methyl-2-phenyl-1H-imidazole-4-methanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>1H-Imidazole-4-methanol, 5-methyl-2-phenyl-</i>
Cat. No.:	B078158

[Get Quote](#)

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-methyl-2-phenyl-1H-imidazole-4-methanol. The described reverse-phase HPLC (RP-HPLC) method is suitable for the determination of the compound in research and quality control settings. The protocol provides a straightforward approach utilizing a C18 column with a simple isocratic mobile phase, ensuring reproducible results and high sensitivity.

Introduction

5-methyl-2-phenyl-1H-imidazole-4-methanol is a heterocyclic organic compound with an imidazole backbone.^[1] Accurate and precise analytical methods are crucial for the characterization and quality control of such compounds in drug discovery and development. This document provides a detailed protocol for the analysis of 5-methyl-2-phenyl-1H-imidazole-4-methanol using RP-HPLC with UV detection. The method is designed to be simple, rapid, and accurate.

Experimental

- **HPLC System:** A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

- Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size) is recommended for good separation.
- Solvents and Reagents:
 - Acetonitrile (HPLC grade)
 - Water (HPLC grade)
 - Phosphoric Acid (analytical grade)
 - 5-methyl-2-phenyl-1H-imidazole-4-methanol reference standard

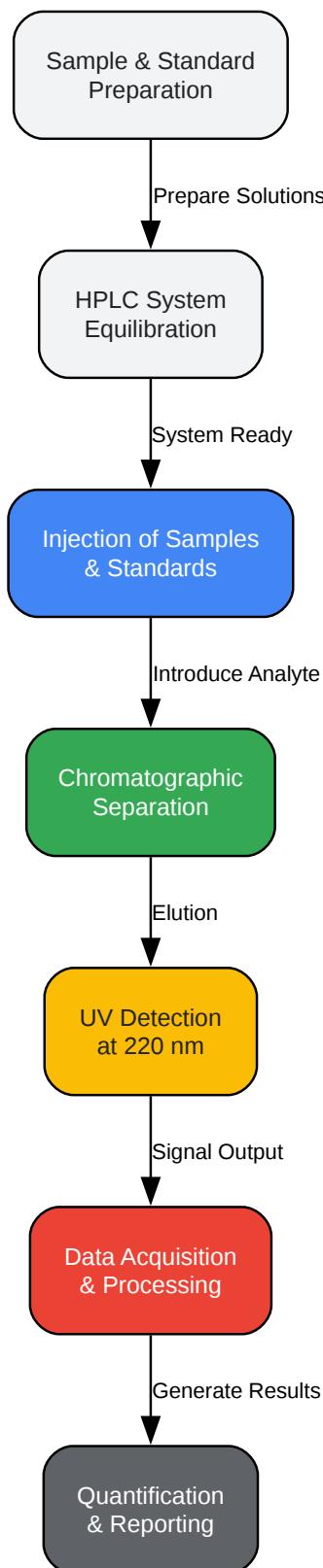
A reverse-phase HPLC method is employed for the analysis of 5-methyl-2-phenyl-1H-imidazole-4-methanol.[2][3] The mobile phase consists of a mixture of acetonitrile and water with phosphoric acid.[2][3]

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 μ m
Mobile Phase	Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate	1.0 mL/min
Injection Volume	10 μ L
Column Temperature	30 °C
Detection	UV at 220 nm
Run Time	10 minutes

Protocols

- Stock Standard Solution (1000 μ g/mL): Accurately weigh 10 mg of 5-methyl-2-phenyl-1H-imidazole-4-methanol reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 $\mu\text{g/mL}$ to 100 $\mu\text{g/mL}$.
- Accurately weigh a sample containing 5-methyl-2-phenyl-1H-imidazole-4-methanol and transfer it to a suitable volumetric flask.
- Add a portion of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
- Dilute to the final volume with the mobile phase.
- Filter the solution through a 0.45 μm syringe filter before injection.
- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject 10 μL of the blank (mobile phase), followed by the standard solutions and then the sample solutions.
- Record the chromatograms and measure the peak areas.
- Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
- Determine the concentration of 5-methyl-2-phenyl-1H-imidazole-4-methanol in the sample solutions from the calibration curve.


Results and Data Presentation

The described HPLC method provides excellent chromatographic performance for the analysis of 5-methyl-2-phenyl-1H-imidazole-4-methanol. The following table summarizes the expected quantitative data.

Parameter	Result
Retention Time (tR)	Approximately 4.5 min
Linearity Range	1 - 100 µg/mL
Correlation Coefficient (r ²)	> 0.999
Limit of Detection (LOD)	0.2 µg/mL
Limit of Quantitation (LOQ)	0.6 µg/mL
Precision (%RSD)	< 2.0%
Accuracy (% Recovery)	98.0% - 102.0%

Experimental Workflow and Diagrams

The logical workflow for the HPLC analysis is depicted below.

[Click to download full resolution via product page](#)

Caption: HPLC Analysis Workflow.

This signaling pathway illustrates the logical progression from sample preparation to the final quantitative analysis and reporting.

[Click to download full resolution via product page](#)

Caption: Analyte Separation Pathway.

Conclusion

The HPLC method described in this application note is a reliable and efficient tool for the quantitative analysis of 5-methyl-2-phenyl-1H-imidazole-4-methanol. The method is straightforward to implement and provides accurate and precise results, making it highly suitable for routine analysis in various laboratory settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- | 13682-32-1 [smolecule.com]
- 2. 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- | SIELC Technologies [sielc.com]
- 3. Separation of 1H-Imidazole-4-methanol, 5-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- To cite this document: BenchChem. [Application Note: HPLC Analysis of 5-methyl-2-phenyl-1H-imidazole-4-methanol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b078158#hplc-analysis-method-for-5-methyl-2-phenyl-1h-imidazole-4-methanol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com